BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Lipophilicity Hydrogen bonding

1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901267-79-6; MF C₂₆H₂₂ClN₃O; MW 427.93 g/mol) is a fully aromatized, trisubstituted pyrazolo[4,3-c]quinoline derivative bearing a 4-chlorophenyl group at N1, a 3,4-dimethylphenyl group at C3, and an ethoxy substituent at the C8 position of the quinoline ring. The pyrazolo[4,3-c]quinoline scaffold is a recognized privileged structure in medicinal chemistry, with literature precedents demonstrating inhibitory activity against cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), bacterial β-glucuronidase, phosphodiesterase 4 (PDE4), adenosine A₃ receptors, checkpoint kinase 1 (Chk1), and ATM kinase, among other targets.

Molecular Formula C26H22ClN3O
Molecular Weight 427.93
CAS No. 901267-79-6
Cat. No. B2497662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline
CAS901267-79-6
Molecular FormulaC26H22ClN3O
Molecular Weight427.93
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)C)C
InChIInChI=1S/C26H22ClN3O/c1-4-31-21-11-12-24-22(14-21)26-23(15-28-24)25(18-6-5-16(2)17(3)13-18)29-30(26)20-9-7-19(27)8-10-20/h5-15H,4H2,1-3H3
InChIKeySDWMWXOHKRBZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901267-79-6): Compound Identity and Class Context for Scientific Procurement


1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901267-79-6; MF C₂₆H₂₂ClN₃O; MW 427.93 g/mol) is a fully aromatized, trisubstituted pyrazolo[4,3-c]quinoline derivative bearing a 4-chlorophenyl group at N1, a 3,4-dimethylphenyl group at C3, and an ethoxy substituent at the C8 position of the quinoline ring . The pyrazolo[4,3-c]quinoline scaffold is a recognized privileged structure in medicinal chemistry, with literature precedents demonstrating inhibitory activity against cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), bacterial β-glucuronidase, phosphodiesterase 4 (PDE4), adenosine A₃ receptors, checkpoint kinase 1 (Chk1), and ATM kinase, among other targets [1]. This compound is supplied as a research-grade screening compound (purity ≥95%) and serves as a building block for structure–activity relationship (SAR) exploration within this pharmacologically versatile chemotype. **Important caveat:** no peer-reviewed primary literature reporting quantitative biological activity data for this specific CAS number was identified at the time of this analysis; differentiation evidence herein relies on structural comparisons with the closest commercially available analogs and class-level pharmacological inferences.

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails: Structural Determinants Differentiating CAS 901267-79-6 from Its Closest Analogs


The pyrazolo[4,3-c]quinoline scaffold is exquisitely sensitive to the nature and position of substituents on all three rings. Published quantitative structure–activity relationship (QSAR) models for this class demonstrate that even minor modifications—such as moving a hydroxyl group from the para to the ortho position—can shift the IC₅₀ for LPS-induced NO production by more than 2-fold (e.g., 2i para-OH IC₅₀ = 0.19 μM vs. 2b ortho-OH IC₅₀ = 0.42 μM) [1]. Consequently, the specific substitution triad of CAS 901267-79-6—namely the 8-ethoxy group (increasing lipophilicity and hydrogen-bond acceptor capacity relative to the 8-unsubstituted or 8-methyl analogs), the electron-withdrawing 4-chlorophenyl at N1, and the electron-donating 3,4-dimethylphenyl at C3—creates a unique electronic, steric, and pharmacokinetic profile that cannot be recapitulated by simply interchanging in-class compounds. Generic substitution without accounting for these position-specific electronic and steric effects would predictably yield divergent target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901267-79-6)


8-Ethoxy Substitution Confers Distinct Physicochemical Properties Relative to the 8-Unsubstituted and 8-Methyl Analogs

CAS 901267-79-6 differs from its closest commercially available comparator, 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-31-7; MW 383.88 g/mol), solely by the presence of an 8-ethoxy substituent on the quinoline ring . In pyrazolo[4,3-c]quinoline derivatives, the introduction of an 8-alkoxy group is known to increase the calculated logP by approximately 1.5–2.0 log units compared to the unsubstituted analog (representative 8-ethoxy-1,3-diaryl derivatives: logP 4.61–5.47; logD₇.₄ 5.46) while adding a hydrogen-bond acceptor site without introducing additional hydrogen-bond donors [1]. This modification predictably enhances membrane permeability and alters metabolic stability relative to the 8-H comparator, which is a critical consideration for cell-based assay design and in vivo studies [2].

Physicochemical profiling Lipophilicity Hydrogen bonding Lead optimization

Pyrazolo[4,3-c]quinoline Core Exhibits Sub-Micromolar Inhibition of LPS-Induced NO Production in RAW 264.7 Macrophages

A systematic SAR study of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) demonstrated potent, substituent-dependent inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages, with IC₅₀ values ranging from 0.19 μM to 0.92 μM across the series [1]. The most potent compound, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), achieved an IC₅₀ of 0.19 μM—equipotent to the positive control 1400W (a selective iNOS inhibitor). The QSAR model developed from this dataset identified the para-substitution pattern and hydrogen-bond donor/acceptor arrangement as critical determinants of activity. CAS 901267-79-6, bearing an ethoxy H-bond acceptor at the C8 position and a 4-chlorophenyl group at N1, embodies structural features that map to the favorable region of this class's anti-inflammatory pharmacophore.

Anti-inflammatory iNOS inhibition NO production RAW 264.7

Pyrazolo[4,3-c]quinoline-4-one Derivatives Demonstrate Selective COX-2 Inhibition with ~20-Fold Selectivity Over COX-1

Pyrazolo[4,3-c]quinoline-4-one derivatives designed from the celecoxib pharmacophore have demonstrated potent and selective COX-2 inhibition. Compound 49 exhibited an IC₅₀ of 0.24 μM against COX-2 and 4.7 μM against COX-1, representing a 19.6-fold selectivity for COX-2, while compound 50 showed IC₅₀ values of 0.55 μM (COX-2) and 5.0 μM (COX-1, 9.1-fold selective) [1]. Although these data derive from the 4-one oxidation state rather than the fully aromatic core of CAS 901267-79-6, they establish that the pyrazolo[4,3-c]quinoline scaffold can achieve the COX-2/COX-1 selectivity profile required to avoid the gastrointestinal toxicity associated with non-selective COX inhibition. The 4-chlorophenyl substituent in CAS 901267-79-6 is a structural feature shared with several COX-2 pharmacophores, suggesting potential for COX-2 engagement.

COX-2 inhibition Selectivity Anti-inflammatory Celecoxib analog

Pyrazolo[4,3-c]quinoline Derivatives Are Potent, pH-Dependent, and Selective Inhibitors of Bacterial β-Glucuronidase with Nanomolar IC₅₀ Values

Pyrazolo[4,3-c]quinoline derivatives have been identified as a new class of bacterial β-glucuronidase (βG)-specific inhibitors that act in a pH-dependent manner to suppress chemotherapy-induced intestinal toxicity [1]. In a systematic study of 30 derivatives, IC₅₀ values against recombinant E. coli βG ranged from 14.4 nM to >10,000 nM, with lead compounds TCH-3511 and TCH-3562 demonstrating potent and selective inhibition of bacterial βG without affecting human βG or the viability of gut bacteria [1]. Oral administration of TCH-3562 effectively reduced intestinal bacterial βG activity in mice and prevented irinotecan (CPT-11)-induced severe diarrhea without impairing antitumor efficacy [2]. The structure of CAS 901267-79-6, featuring a 4-chlorophenyl group (a substituent motif present in several potent βG inhibitors within this series), positions it as a candidate for evaluation in this therapeutically relevant assay.

β-Glucuronidase inhibition Microbiome Chemotherapy-induced diarrhea pH-dependent

Pyrazolo[4,3-c]quinoline Scaffold Demonstrates Broad Target Engagement Across Kinase, GPCR, and PDE Targets Relevant to Oncology and Inflammation

The pyrazolo[4,3-c]quinoline scaffold has demonstrated versatile target engagement across multiple pharmacologically relevant protein families. In the kinase space, rationally designed 1H-pyrazolo[4,3-c]quinoline derivatives achieved sub-nanomolar ATM kinase inhibition (compound A36: ATM IC₅₀ = 0.3 nM) with 493-fold selectivity over DNA-PK and >3,333-fold selectivity over other PIKK family members, combined with 80.5% oral bioavailability [1]. In the GPCR space, 2-arylpyrazolo[4,3-c]quinoline derivatives have been characterized as potent and selective human adenosine A₃ receptor antagonists (representative Ki values in the low nanomolar range) [2]. The PDE4 inhibitory activity of pyrazolo[4,3-c]quinoline-3-ones has been validated through CoMFA/CoMSIA modeling, establishing this scaffold as a PDE4 pharmacophore with therapeutic relevance for asthma and COPD [3]. CAS 901267-79-6, with its unique 4-chlorophenyl/3,4-dimethylphenyl/8-ethoxy substitution pattern, provides a distinct chemical starting point for investigating selectivity across this broad target landscape.

Kinase inhibition Adenosine A₃ receptor PDE4 inhibition ATM inhibitor

8-Ethoxy Pyrazolo[4,3-c]quinoline Derivatives Exhibit Moderate Antimicrobial Activity Against Gram-Positive Bacteria

Pyrazolo[4,3-c]quinoline derivatives bearing an 8-ethoxy substituent have demonstrated moderate antibacterial activity against Gram-positive bacteria, with reported MIC values in the range of 32–64 μg/mL [1]. While these MIC values are modest compared to clinical antibiotics, they establish a baseline antibacterial profile for the 8-ethoxy sub-series that can serve as a reference point for SAR-driven optimization. The presence of the 4-chlorophenyl group in CAS 901267-79-6 may further modulate this activity, as halogenated aryl substituents are known to enhance antibacterial potency in related heterocyclic series.

Antimicrobial Gram-positive MIC Antibacterial screening

Priority Application Scenarios for 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901267-79-6) Based on Quantitative Evidence


SAR Probe for COX-2 Selectivity Optimization in the Pyrazolo[4,3-c]quinoline Series

Given that pyrazolo[4,3-c]quinoline-4-one derivatives have demonstrated COX-2 IC₅₀ values as low as 0.24 μM with 19.6-fold selectivity over COX-1 [1], CAS 901267-79-6—with its unique combination of a 4-chlorophenyl group (a known COX-2 pharmacophore element) and an 8-ethoxy substituent—serves as a high-priority probe for investigating how the 8-position alkoxy group modulates COX-2 potency and isoform selectivity relative to the 4-one oxidation state and the 8-unsubstituted analog (CAS 901004-31-7).

Bacterial β-Glucuronidase Inhibitor Screening for Chemotherapy-Induced Diarrhea Prevention

The pyrazolo[4,3-c]quinoline class has produced E. coli βG inhibitors with IC₅₀ values ranging from 14.4 nM to >10,000 nM, with lead compounds demonstrating in vivo efficacy in preventing CPT-11-induced diarrhea [2]. CAS 901267-79-6, featuring a 4-chlorophenyl substituent—a motif present in several active analogs—is a logical candidate for βG inhibition screening, with the potential to expand the SAR around the N1-aryl and C8-alkoxy positions.

Anti-Inflammatory Screening via LPS-Induced NO Production in RAW 264.7 Macrophages

The well-characterized RAW 264.7 NO production assay has established an IC₅₀ benchmark range of 0.19–0.92 μM for active pyrazolo[4,3-c]quinolines [1]. CAS 901267-79-6 can be directly screened in this assay alongside the positive control 1400W, with the para-chloro and 8-ethoxy substituents predicted to map favorably to the published QSAR model's high-activity region.

Kinase Selectivity Profiling Against the PIKK Family and Beyond

Recent breakthroughs have demonstrated that suitably substituted 1H-pyrazolo[4,3-c]quinoline derivatives can achieve sub-nanomolar ATM inhibition (IC₅₀ = 0.3 nM) with >3,333-fold selectivity over other PIKK family kinases [3]. CAS 901267-79-6, as a structurally distinct member of this chemotype, is a strong candidate for broad kinome profiling to determine whether its 4-chlorophenyl/3,4-dimethylphenyl/8-ethoxy substitution pattern confers a unique kinase selectivity fingerprint distinct from the published ATM-selective series.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.